molecular formula C6H7Br2N3 B13152658 3,6-Dibromo-N,N-dimethylpyrazin-2-amine

3,6-Dibromo-N,N-dimethylpyrazin-2-amine

Cat. No.: B13152658
M. Wt: 280.95 g/mol
InChI Key: WPGXDJFKUXYFMK-UHFFFAOYSA-N
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Description

3,6-Dibromo-N,N-dimethylpyrazin-2-amine is a heterocyclic organic compound that belongs to the pyrazine family It contains two bromine atoms and two methyl groups attached to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dibromo-N,N-dimethylpyrazin-2-amine typically involves the bromination of N,N-dimethylpyrazin-2-amine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 3 and 6 positions of the pyrazine ring. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromo-N,N-dimethylpyrazin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrazines, while oxidation and reduction can yield different oxidized or reduced forms of the compound.

Scientific Research Applications

3,6-Dibromo-N,N-dimethylpyrazin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,6-Dibromo-N,N-dimethylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromo-N,N-dimethylpyrazin-2-amine: Similar structure but with bromine atoms at the 3 and 5 positions.

    N,N-Dimethylpyrazin-2-amine: Lacks bromine atoms, making it less reactive in certain chemical reactions.

Uniqueness

3,6-Dibromo-N,N-dimethylpyrazin-2-amine is unique due to the specific positioning of the bromine atoms, which influences its reactivity and potential applications. The presence of bromine atoms at the 3 and 6 positions allows for selective reactions and the formation of specific products that are not achievable with other similar compounds.

Properties

Molecular Formula

C6H7Br2N3

Molecular Weight

280.95 g/mol

IUPAC Name

3,6-dibromo-N,N-dimethylpyrazin-2-amine

InChI

InChI=1S/C6H7Br2N3/c1-11(2)6-5(8)9-3-4(7)10-6/h3H,1-2H3

InChI Key

WPGXDJFKUXYFMK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=CN=C1Br)Br

Origin of Product

United States

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